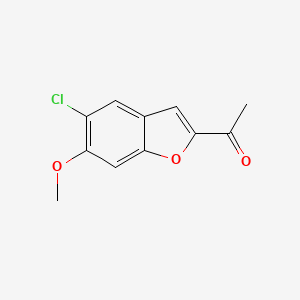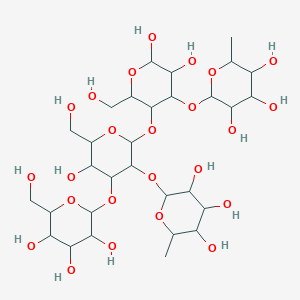
B-Pentasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-Pentasaccharide is a complex carbohydrate composed of five monosaccharide units. It is a significant component in various biological processes and has been studied extensively for its role in immunological responses, particularly in the context of bacterial infections such as those caused by Bordetella pertussis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-Pentasaccharide involves a sequential assembly of monosaccharide units. The process typically starts from the non-reducing end (outer) to the reducing end (inner) of the pentasaccharide. One common strategy involves the use of azidoglucosyl donors and bisazido D-mannuronic acid derivatives to form disaccharide donors, which are then sequentially elongated to form the pentasaccharide .
Industrial Production Methods
Industrial production of this compound often involves chemo-enzymatic methods, leveraging the availability of glycosylation enzymes and large-scale preparation methods for monosaccharide donors. This approach ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
B-Pentasaccharide undergoes various chemical reactions, including:
Oxidation: Conversion of primary hydroxyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: Benzyl bromide and potassium bicarbonate (KHCO3) are used for esterification reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized, reduced, and esterified forms, which can be further utilized in different applications .
Scientific Research Applications
B-Pentasaccharide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Mechanism of Action
B-Pentasaccharide exerts its effects through specific interactions with molecular targets, such as antibodies and receptors on the surface of immune cells. These interactions trigger a cascade of immune responses, leading to the activation of various signaling pathways that enhance the body’s defense mechanisms against infections .
Comparison with Similar Compounds
Similar Compounds
Hexasaccharide: Composed of six monosaccharide units, often used in similar applications but with different structural and functional properties.
Tetrasaccharide: Composed of four monosaccharide units, used in the synthesis of glycoconjugates and studied for its immunological properties.
Uniqueness
B-Pentasaccharide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it particularly valuable in the development of targeted therapies and vaccines .
Properties
Molecular Formula |
C30H52O24 |
|---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
2-[2,3-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3 |
InChI Key |
CFAMAWVZEVLFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



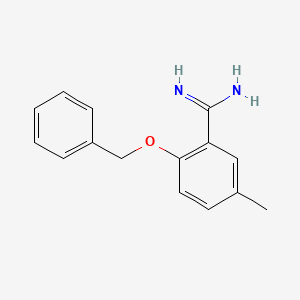

![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)

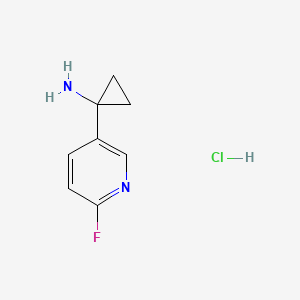
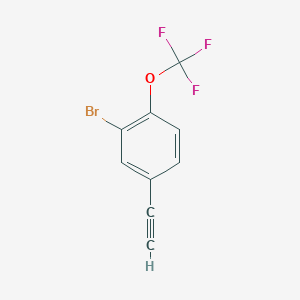
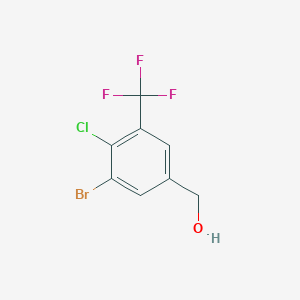

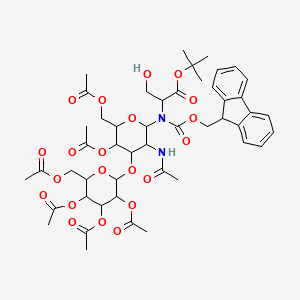
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)
